molecular formula C36H74O11 B089347 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL CAS No. 14529-40-9

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL

カタログ番号 B089347
CAS番号: 14529-40-9
分子量: 683 g/mol
InChIキー: ZWINLZAYDMUOAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL, also known as DOHT, is a long-chain alcohol with a molecular formula of C40H82O10. It belongs to the class of compounds called ether lipids and is found naturally in various marine organisms. DOHT has gained attention in recent years due to its potential biomedical applications, particularly in the field of drug delivery.

作用機序

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems involves the formation of liposomes or micelles, which are spherical structures composed of a lipid bilayer. The hydrophobic drugs are encapsulated within the interior of the liposomes or micelles, while the hydrophilic exterior allows for easy transport and uptake by cells. The size and surface charge of the liposomes or micelles can be modified to target specific cell types or tissues.

生化学的および生理学的効果

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have been shown to have several biochemical and physiological effects. They can improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects. In addition, 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems can enhance drug uptake by cells and tissues, leading to improved therapeutic efficacy.

実験室実験の利点と制限

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have several advantages for lab experiments. They are easy to prepare and can be modified to target specific cell types or tissues. In addition, they have been shown to improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects. However, 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems also have some limitations, including potential batch-to-batch variability and difficulty in scaling up for commercial production.

将来の方向性

There are several future directions for research on 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems. One area of focus is the development of more efficient and scalable synthesis methods. Another area of focus is the optimization of liposome or micelle size and surface charge for improved targeting and uptake. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems in animal models and eventually in clinical trials.
Conclusion
3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL is a promising compound for drug delivery applications due to its unique chemical structure and physical properties. Its ability to encapsulate hydrophobic drugs and target specific cells or tissues makes it an ideal candidate for improving drug solubility, stability, and bioavailability, as well as reducing toxicity and side effects. Further research is needed to optimize 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems for commercial production and clinical use.

合成法

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of chemical synthesis involves the reaction of 1-hexadecanol with 1,10-decanediol in the presence of a catalyst. Extraction of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL from natural sources, such as marine organisms, involves a series of purification steps, including solvent extraction, chromatography, and crystallization.

科学的研究の応用

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL has been extensively studied for its potential applications in drug delivery systems. Its unique chemical structure and physical properties make it an ideal candidate for encapsulating hydrophobic drugs and targeting specific cells or tissues. 3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL-based drug delivery systems have been shown to improve drug solubility, stability, and bioavailability, as well as reduce toxicity and side effects.

特性

CAS番号

14529-40-9

製品名

3,6,9,12,15,18,21,24,27,30-Decaoxahexatetracontan-1-OL

分子式

C36H74O11

分子量

683 g/mol

IUPAC名

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C36H74O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-35-36-47-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37/h37H,2-36H2,1H3

InChIキー

ZWINLZAYDMUOAE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

正規SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。